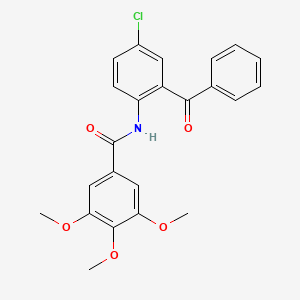

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)23(27)25-18-10-9-16(24)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMTTXRRELTMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-benzoyl-4-chloroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted benzamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide, highlighting differences in substituents, molecular properties, and biological activities:

Physicochemical and Spectral Properties

- Melting Points : Acrylamide derivatives (e.g., compound 4a in ) exhibit higher melting points (214–263°C) due to extended conjugation and hydrogen bonding .

- Spectral Data :

- IR : All compounds show NH (~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and carbonyl (C=O, ~1650 cm⁻¹) stretches .

- NMR : The 3,4,5-trimethoxybenzoyl group displays characteristic signals at δ 3.8–3.9 ppm (OCH₃) and δ 7.2–7.4 ppm (aromatic protons) . Substituents like thiazole or furan introduce distinct shifts (e.g., δ 6.5–7.5 ppm for furan protons) .

Crystallographic and Computational Insights

- Crystal Packing: N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms monoclinic crystals (space group Cc) stabilized by N–H···O hydrogen bonds along the [101] direction .

- Molecular Dynamics : Simulations () predict that methoxy and benzoyl groups enhance hydrophobic interactions with biological targets, while chloro substituents improve membrane permeability .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes several functional groups that contribute to its chemical properties and biological activity:

- Molecular Formula : C24H23ClN2O5

- Molecular Weight : 442.90 g/mol

- Functional Groups : Benzamide, methoxy groups (three), and a chlorophenyl substituent.

The presence of methoxy groups enhances the compound's lipophilicity and ability to penetrate biological membranes, which is crucial for its efficacy in biological systems.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate enzymatic activity or receptor function, influencing various biochemical pathways. Key proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- CNS Activity : Some derivatives have been evaluated for their central nervous system effects, indicating potential anxiolytic and muscle relaxant properties.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Activity :

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells. -

CNS Activity Evaluation :

In a pharmacological evaluation involving animal models, derivatives of this compound demonstrated notable anxiolytic effects comparable to standard anxiolytic drugs like diazepam. Molecular docking studies revealed effective binding to the GABAA receptor, suggesting a mechanism for its CNS activity. -

Antimicrobial Efficacy :

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed through disc diffusion methods and minimum inhibitory concentration (MIC) determinations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide, and what critical reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves coupling substituted benzoyl chlorides with aromatic amines under reflux conditions. For example, in analogous benzamide syntheses, glacial acetic acid is used as a catalyst in ethanol, followed by reflux for 4–6 hours to ensure complete amide bond formation . Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature : Reflux (~78°C for ethanol) balances reaction rate and side-product formation.

- Purification : Vacuum filtration and recrystallization (e.g., using ethanol/water mixtures) improve purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms aromatic substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways.

- UV-Vis spectroscopy : Identifies π→π* transitions in the benzoyl and chlorophenyl moieties .

- X-ray crystallography (if single crystals are obtained): Resolves bond angles and torsional strain in the benzamide core .

Q. How can researchers screen for preliminary biological activity in this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against bacterial targets like acyl carrier protein synthase (ACPS), as seen in structurally related trifluoromethylbenzamides .

- Antimicrobial susceptibility testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains.

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this benzamide derivative?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into active sites of target enzymes (e.g., ACPS) using PDB structures (e.g., 1F7K). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the chlorophenyl ring .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to optimize substituents (e.g., replacing -OCH₃ with -CF₃ for enhanced lipophilicity) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

- Methodological Answer :

- X-ray vs. DFT geometry optimization : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT/B3LYP-6-31G(d) calculations. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice to refine computational models .

- Temperature-dependent XRD : Collect data at multiple temperatures to distinguish static vs. dynamic disorder in the solid state .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables (e.g., molar ratio, solvent volume). For example, a 1:1.2 amine-to-acyl chloride ratio in DMF at 80°C increased yields by 15% in analogous syntheses .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate acylation.

- Green chemistry approaches : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-boiling solvent systems .

Q. What mechanistic insights explain the compound’s potential antibacterial activity?

- Methodological Answer :

- Target validation : Use gene knockout studies (e.g., E. coli ACPS mutants) to confirm target specificity.

- Metabolic profiling : Track bacterial fatty acid biosynthesis via LC-MS after compound exposure to correlate ACPS inhibition with reduced lipid production .

- Resistance studies : Serial passage experiments (30 generations) identify mutations in target enzymes, guiding structural refinements to evade resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.